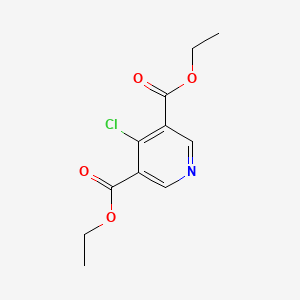

4-氯吡啶-3,5-二甲酸二乙酯

货号 B1319403

CAS 编号:

244638-43-5

分子量: 257.67 g/mol

InChI 键: VWCVCLRAPMHDSQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate involves the reaction of 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester with 2-hydroxy-N,N-dimethyl-acetamide in DMF at 0°C. Sodium hydride is added to the mixture, which is then allowed to warm to room temperature and stirred for 2.5 hours .Molecular Structure Analysis

The molecular weight of Diethyl 4-chloropyridine-3,5-dicarboxylate is 257.67 g/mol. The exact molecular structure can be determined using techniques such as NMR and mass spectra .科学研究应用

1. Anti-inflammatory and Analgesic Applications

- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates . These compounds have been screened for their in vivo anti-inflammatory and analgesic activities .

- Methods of Application : The compounds were synthesized following a multistep synthetic route. The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .

- Results or Outcomes : The in vivo results indicated that these compounds displayed rapid onset of anti-inflammatory action and exhibited prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .

2. Anti-corrosion, Antimicrobial, and Antioxidant Applications

- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of Diethyl 4- (5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This compound has been evaluated for its anti-corrosion, antimicrobial, and antioxidant properties .

- Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . The chemical structure of the compound was validated using FTIR, NMR, and Mass spectrometry .

- Results or Outcomes : The compound showed substantial anti-corrosive efficacy on mild steel subjected to an aggressive acidic environment . It also outperformed Gentamicin in antimicrobial screenings against all tested pathogens . The antioxidant potential of the compound was found to have an IC50 value of 113.964±0.076 µg/ml .

3. Battery-Supercapacitor Hybrid Energy Storage Devices

- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of metal–organic frameworks (MOFs) based on pyridine 3,5-dicarboxylate (PYDC) ligand in combination with copper and cobalt . These MOFs are used as active electrode materials for battery-supercapacitor hybrid energy storage devices .

- Methods of Application : The MOFs were synthesized and electrochemically analyzed . A battery supercapacitor hybrid device was fabricated, comprising Cu-PYDC-MOF and activated carbon (AC) electrodes .

- Results or Outcomes : The device showcased energy and power density of 17 W h kg −1 and 2550 W kg −1 , respectively . With their performance and versatility, the PYDC-based MOFs stand at the forefront of energy technology .

4. Synthesis of Dihydropyridine Derivatives

- Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of diethyl 4-(4-(2-(p-toluidino)-2-oxoethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This compound is a dihydropyridine derivative, a class of compounds known for their wide range of biological activities.

- Methods of Application : The compound was synthesized through a multistep reaction process. The structure of the synthesized compound was confirmed using Fourier-transform infrared spectroscopy (FTIR) .

- Results or Outcomes : The synthesized compound was obtained with a yield of 84% and a melting point of 116 °C .

安全和危害

属性

IUPAC Name |

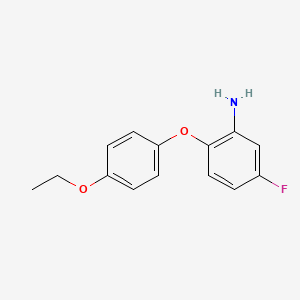

diethyl 4-chloropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCVCLRAPMHDSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592862 |

Source

|

| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-chloropyridine-3,5-dicarboxylate | |

CAS RN |

244638-43-5 |

Source

|

| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

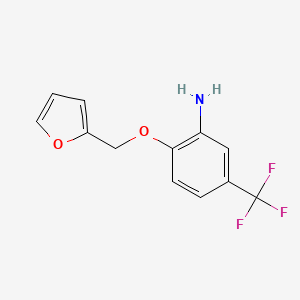

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline

937596-82-2

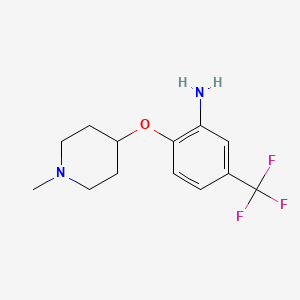

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline

937597-69-8

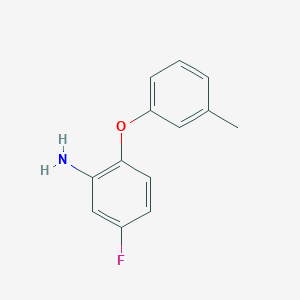

5-Fluoro-2-(3-methylphenoxy)aniline

937596-33-3

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)

![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)